molecular formula C20H23N5O3S B2957998 6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one CAS No. 1040654-01-0

6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one

Cat. No.: B2957998
CAS No.: 1040654-01-0
M. Wt: 413.5
InChI Key: DVTWIEYDNQYAMO-UHFFFAOYSA-N
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Description

6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multi-step organic reactions. The process may include:

    Formation of the triazolopyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the tert-butylsulfanyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the benzoxazinyl moiety: This can be done through condensation reactions with suitable intermediates.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Use of catalysts: To enhance reaction rates.

    Control of temperature and pressure: To ensure optimal reaction conditions.

    Purification techniques: Such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: Conversion of sulfanyl groups to sulfoxides or sulfones.

    Reduction: Reduction of oxo groups to hydroxyl groups.

    Substitution: Nucleophilic or electrophilic substitution reactions at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Solvents: Such as dichloromethane, ethanol, or dimethyl sulfoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzyme activity.

    Receptors: Binding to receptors to modulate their activity.

    Pathways: Interference with cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Triazolopyridazines: Other compounds in this class with similar core structures.

    Benzoxazines: Compounds with similar benzoxazinyl moieties.

    Sulfanyl derivatives: Compounds with similar sulfanyl groups.

Uniqueness

6-(tert-butylsulfanyl)-2-[2-(6-methyl-3,4-dihydro-2H-1,4-benzoxazin-4-yl)-2-oxoethyl]-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

6-tert-butylsulfanyl-2-[2-(6-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-13-5-6-15-14(11-13)23(9-10-28-15)18(26)12-24-19(27)25-16(21-24)7-8-17(22-25)29-20(2,3)4/h5-8,11H,9-10,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVTWIEYDNQYAMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OCCN2C(=O)CN3C(=O)N4C(=N3)C=CC(=N4)SC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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